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Compound of Interest

Compound Name: 4-Bromo-2-mercaptobenzothiazole

Cat. No.: B1288300 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectral data for 4-Bromo-2-
mercaptobenzothiazole. Due to the limited availability of direct experimental spectra for this

specific compound, this document presents a detailed analysis based on the well-characterized

parent molecule, 2-mercaptobenzothiazole, and predicts the spectral characteristics of the 4-

bromo derivative. This guide includes tabulated spectral data, detailed experimental protocols

for acquiring such data, and a workflow for the synthesis and characterization of novel

compounds. This document is intended to serve as a valuable resource for researchers and

professionals in the fields of medicinal chemistry, material science, and drug development.

Introduction
4-Bromo-2-mercaptobenzothiazole is a halogenated derivative of 2-mercaptobenzothiazole,

a molecule of significant industrial and pharmaceutical interest. The parent compound is widely

used as a vulcanization accelerator in the rubber industry and its derivatives have been

explored for various therapeutic applications, including as antimicrobial and anticancer agents.

The introduction of a bromine atom at the 4-position of the benzothiazole ring is expected to

modulate the molecule's physicochemical and biological properties. A thorough understanding

of its spectral characteristics is paramount for its identification, characterization, and quality

control.
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While experimental spectral data for 4-Bromo-2-mercaptobenzothiazole (CAS No. 1083181-

41-2) is not readily available in the public domain, this guide provides a detailed predictive

analysis based on the known spectral data of 2-mercaptobenzothiazole.

Physicochemical Properties
Property Value

IUPAC Name 4-Bromo-1,3-benzothiazole-2-thiol

CAS Number 1083181-41-2

Molecular Formula C₇H₄BrNS₂

Molecular Weight 246.15 g/mol

Appearance Pale yellow solid (predicted)

Spectral Data
The following sections present the experimental spectral data for the parent compound, 2-

mercaptobenzothiazole, and a detailed prediction for 4-Bromo-2-mercaptobenzothiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Predicted ¹H NMR Spectral Data for 4-Bromo-2-mercaptobenzothiazole

The ¹H NMR spectrum of 4-Bromo-2-mercaptobenzothiazole is expected to show three

signals in the aromatic region. The bromine atom at the 4-position will influence the chemical

shifts and coupling patterns of the remaining aromatic protons (H-5, H-6, and H-7). The proton

ortho to the bromine (H-5) is expected to be a doublet, the proton meta to the bromine (H-6) a

triplet (or doublet of doublets), and the proton para to the bromine (H-7) a doublet. The exact

chemical shifts would require experimental determination or high-level computational modeling.

The broad singlet for the N-H proton is also expected.

3.1.2. Experimental ¹H NMR Spectral Data for 2-Mercaptobenzothiazole
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~13.5 br s 1H N-H

7.50 - 7.30 m 2H Ar-H

7.25 - 7.05 m 2H Ar-H

3.1.3. Predicted ¹³C NMR Spectral Data for 4-Bromo-2-mercaptobenzothiazole

The ¹³C NMR spectrum of 4-Bromo-2-mercaptobenzothiazole will show seven distinct

signals. The most significant change compared to the parent compound will be the chemical

shift of the carbon atom directly bonded to the bromine (C-4), which is expected to be in the

range of 110-120 ppm. The chemical shifts of the other aromatic carbons will also be affected

by the bromo-substituent.

3.1.4. Experimental ¹³C NMR Spectral Data for 2-Mercaptobenzothiazole[1]

Chemical Shift (δ) ppm Assignment

178.1 C=S

152.9 C-S-N

135.4 Ar-C

126.3 Ar-CH

123.9 Ar-CH

121.6 Ar-CH

121.0 Ar-CH

Infrared (IR) Spectroscopy
3.2.1. Predicted IR Spectral Data for 4-Bromo-2-mercaptobenzothiazole
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The IR spectrum of 4-Bromo-2-mercaptobenzothiazole is expected to be similar to that of 2-

mercaptobenzothiazole, with some key differences. The C-Br stretching vibration is expected to

appear in the fingerprint region, typically between 600 and 500 cm⁻¹. The aromatic C-H out-of-

plane bending vibrations will also be shifted due to the substitution pattern.

3.2.2. Experimental IR Spectral Data for 2-Mercaptobenzothiazole[2][3][4]

Wavenumber (cm⁻¹) Intensity Assignment

3100-2900 Medium, Broad N-H stretch

1610 Medium C=N stretch

1490 Strong Aromatic C=C stretch

1315 Strong C-N stretch

1020 Strong C=S stretch

745 Strong o-disubstituted benzene

Mass Spectrometry (MS)
3.3.1. Predicted Mass Spectrum for 4-Bromo-2-mercaptobenzothiazole

The mass spectrum of 4-Bromo-2-mercaptobenzothiazole will show a characteristic isotopic

pattern for a compound containing one bromine atom. The molecular ion peak (M⁺) and the

(M+2)⁺ peak will have a relative intensity ratio of approximately 1:1, corresponding to the

natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The fragmentation pattern is expected to

involve the loss of the mercapto group and fragmentation of the benzothiazole ring.

3.3.2. Experimental Mass Spectral Data for 2-Mercaptobenzothiazole[5][6]
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m/z Relative Intensity (%) Assignment

167 100 [M]⁺

134 40 [M-SH]⁺

108 35 [C₆H₄S]⁺

96 20 [C₅H₄S]⁺

69 50 [C₃H₃S]⁺

Experimental Protocols
The following are general protocols for obtaining the spectral data discussed above.

NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra would be recorded on a Bruker Avance spectrometer

operating at a proton frequency of 400 MHz.[7][8] Samples would be prepared by dissolving

approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Chemical shifts would be reported in parts per million

(ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy
The infrared spectrum would be recorded using a Fourier Transform Infrared (FTIR)

spectrometer, such as a PerkinElmer Spectrum Two, over a range of 4000-400 cm⁻¹.[7] The

sample could be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance

(ATR) accessory.

Mass Spectrometry
The mass spectrum would be obtained using a mass spectrometer with an electron ionization

(EI) source. The sample would be introduced via a direct insertion probe or through a gas

chromatograph. The ionization energy would be set to 70 eV.

Synthesis and Characterization Workflow
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The following diagram illustrates a general workflow for the synthesis and spectral

characterization of a novel compound like 4-Bromo-2-mercaptobenzothiazole.

General Workflow for Synthesis and Spectral Characterization

Starting Materials

Synthesis
(e.g., Bromination of 2-aminothiophenol followed by cyclization)

Reaction

Purification
(e.g., Recrystallization, Chromatography)

Crude Product

Structure Elucidation

Pure Compound

NMR (1H, 13C) IR Spectroscopy Mass Spectrometry

Final Characterized Compound

Click to download full resolution via product page

Caption: A flowchart illustrating the general steps involved from starting materials to a fully

characterized chemical compound.

Conclusion
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This technical guide provides a comprehensive, albeit predictive, analysis of the spectral data

for 4-Bromo-2-mercaptobenzothiazole. By leveraging the well-established data of the parent

compound, 2-mercaptobenzothiazole, we have outlined the expected NMR, IR, and MS

characteristics of the 4-bromo derivative. The provided experimental protocols and workflow

serve as a practical guide for researchers working on the synthesis and characterization of this

and other novel benzothiazole derivatives. The information contained herein is intended to

facilitate future research and development in areas where this class of compounds shows

promise.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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